Cas no 865545-75-1 (4-bromo-N-(3-cyanothiophen-2-yl)benzamide)

4-Bromo-N-(3-cyanothiophen-2-yl)benzamide is a high-purity synthetic intermediate used in pharmaceutical and agrochemical research. Its distinct molecular structure, featuring a brominated benzamide group linked to a cyanothiophene moiety, makes it valuable for constructing complex heterocyclic compounds. The compound exhibits excellent reactivity in cross-coupling reactions, particularly in Suzuki-Miyaura and Buchwald-Hartwig couplings, due to the presence of the bromo substituent. The electron-withdrawing cyano group enhances its utility in nucleophilic substitution and cyclization reactions. Its well-defined crystalline form ensures consistent performance in synthetic applications. Suitable for use under controlled conditions, this intermediate is commonly employed in the development of bioactive molecules and functional materials.
4-bromo-N-(3-cyanothiophen-2-yl)benzamide structure
865545-75-1 structure
Product Name:4-bromo-N-(3-cyanothiophen-2-yl)benzamide
CAS No:865545-75-1
MF:C12H7BrN2OS
MW:307.165780305862
CID:6058987
PubChem ID:2105092
Update Time:2025-10-30

4-bromo-N-(3-cyanothiophen-2-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-N-(3-cyanothiophen-2-yl)benzamide
    • Benzamide, 4-bromo-N-(3-cyano-2-thienyl)-
    • SR-01000012319-1
    • 865545-75-1
    • SR-01000012319
    • F1385-0014
    • AKOS008918167
    • Inchi: 1S/C12H7BrN2OS/c13-10-3-1-8(2-4-10)11(16)15-12-9(7-14)5-6-17-12/h1-6H,(H,15,16)
    • InChI Key: NKIIJZUNSBUFKI-UHFFFAOYSA-N
    • SMILES: C(NC1SC=CC=1C#N)(=O)C1=CC=C(Br)C=C1

Computed Properties

  • Exact Mass: 305.94625g/mol
  • Monoisotopic Mass: 305.94625g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 333
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 81.1Ų

Experimental Properties

  • Density: 1.66±0.1 g/cm3(Predicted)
  • Boiling Point: 377.0±37.0 °C(Predicted)
  • pka: 11.81±0.70(Predicted)

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Additional information on 4-bromo-N-(3-cyanothiophen-2-yl)benzamide

Recent Advances in the Study of 4-bromo-N-(3-cyanothiophen-2-yl)benzamide (CAS: 865545-75-1)

In recent years, 4-bromo-N-(3-cyanothiophen-2-yl)benzamide (CAS: 865545-75-1) has emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique thiophene and benzamide moieties, has shown promising potential in various therapeutic applications. The compound's structural features make it a valuable candidate for drug discovery, particularly in the development of kinase inhibitors and other targeted therapies. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its synthesis, biological activity, and potential applications.

The synthesis of 4-bromo-N-(3-cyanothiophen-2-yl)benzamide has been optimized in recent studies to improve yield and purity. Researchers have employed advanced techniques such as palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis to achieve efficient production of the compound. These methods not only enhance the scalability of the synthesis but also ensure the reproducibility of the process, which is critical for further pharmacological evaluations. The compound's stability under various conditions has also been investigated, providing insights into its suitability for long-term storage and formulation.

Biological studies have revealed that 4-bromo-N-(3-cyanothiophen-2-yl)benzamide exhibits potent inhibitory activity against several kinases, including those involved in cancer progression and inflammatory pathways. In vitro assays have demonstrated its ability to selectively target specific kinase domains, leading to reduced cell proliferation and induction of apoptosis in cancer cell lines. Moreover, the compound's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME), have been evaluated in preclinical models, showing favorable bioavailability and low toxicity profiles. These findings underscore its potential as a lead compound for further drug development.

In addition to its kinase inhibitory properties, 4-bromo-N-(3-cyanothiophen-2-yl)benzamide has been explored for its role in modulating other biological pathways. Recent studies have investigated its effects on oxidative stress and inflammation, suggesting potential applications in neurodegenerative and cardiovascular diseases. The compound's ability to scavenge reactive oxygen species (ROS) and inhibit pro-inflammatory cytokines has been demonstrated in cellular and animal models, opening new avenues for therapeutic intervention. These multifaceted activities highlight the versatility of this compound in addressing complex disease mechanisms.

Despite the promising results, challenges remain in the development of 4-bromo-N-(3-cyanothiophen-2-yl)benzamide as a therapeutic agent. Issues such as solubility, metabolic stability, and off-target effects need to be addressed through further structural optimization and formulation strategies. Collaborative efforts between chemists, biologists, and pharmacologists are essential to overcome these hurdles and advance the compound toward clinical trials. Future research should also focus on elucidating the precise molecular mechanisms underlying its biological effects, which will aid in the design of more potent and selective derivatives.

In conclusion, 4-bromo-N-(3-cyanothiophen-2-yl)benzamide (CAS: 865545-75-1) represents a promising candidate for drug discovery, with demonstrated efficacy in targeting kinases and modulating inflammatory and oxidative stress pathways. The latest research underscores its potential in treating a range of diseases, from cancer to neurodegenerative disorders. Continued investigation into its pharmacological properties and optimization of its chemical structure will be crucial for realizing its full therapeutic potential. This brief serves as a comprehensive update on the current state of research, providing valuable insights for professionals in the chemical biology and pharmaceutical fields.

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